molecular formula C11H13NO3 B8497851 3-Methyl-3-(4-nitrophenyl)butanal

3-Methyl-3-(4-nitrophenyl)butanal

Cat. No.: B8497851
M. Wt: 207.23 g/mol
InChI Key: GWRYLLGQKMZOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-(4-nitrophenyl)butanal is a branched aliphatic aldehyde substituted with a 4-nitrophenyl group at the third carbon of the butanal chain. Its structure combines the reactivity of an aldehyde functional group with the electron-withdrawing effects of the nitro-substituted aromatic ring. This compound is of interest in organic synthesis, particularly in condensation reactions and pharmaceutical intermediates, as evidenced by methodologies involving structurally related aldehydes in drug synthesis (e.g., Rizatriptan benzoate preparation) .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-methyl-3-(4-nitrophenyl)butanal

InChI

InChI=1S/C11H13NO3/c1-11(2,7-8-13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3

InChI Key

GWRYLLGQKMZOFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparative Data for Selected Aldehydes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C, estimated) Solubility (Polarity Trend)
This compound Not explicitly listed C₁₁H₁₃NO₃ 207.23 4-Nitrophenyl, branched ~300 (decomposes) Low in non-polar solvents
3-Methylbutanal (Isovaleraldehyde) 590-86-3 C₅H₁₀O 86.13 Aliphatic, branched 92–94 Miscible in organic solvents
2-Methylbutanal 96-17-3 C₅H₁₀O 86.13 Aliphatic, linear 102–103 Similar to 3-Methylbutanal
4-(Dimethylamino)butanal dimethylacetal Not listed C₈H₁₉NO₂ 161.24 Dimethylamino, acetal ~200–220 Moderate polarity

Key Observations:

  • Substituent Effects: The 4-nitrophenyl group in this compound introduces significant polarity and steric hindrance compared to aliphatic aldehydes like 3-Methylbutanal. This reduces solubility in non-polar solvents and increases thermal stability, leading to higher decomposition temperatures .
  • Pharmaceutical Relevance: While 3-Methylbutanal derivatives are often used in flavoring agents, this compound’s nitro-aromatic structure aligns it with intermediates in drug synthesis, such as steps seen in Rizatriptan benzoate production .

Stability and Handling

  • Storage: Requires protection from light and moisture due to the nitro group’s sensitivity to degradation, unlike aliphatic aldehydes, which are primarily stabilized against oxidation.

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